molecular formula C26H25N3O4S2 B609579 NIK-250 CAS No. 1000817-20-8

NIK-250

Cat. No.: B609579
CAS No.: 1000817-20-8
M. Wt: 507.623
InChI Key: YEUZKJRCPRSLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NIK-250 is a P-glycoprotein inhibitor. NIK250 might be useful in reversing MDR, which often develops during chemotherapy of advanced or hormone-resistant prostatic cancer. NIK250 could also reverse multidrug resistance in human glioma cells. The glioma cell lines were the two MRP-expressing cell lines, T98G and IN500, an MDR1-expressing cell line, CCF-STTG1, and the MRP1 MDR1-non-expressing cell line, IN157.

Properties

CAS No.

1000817-20-8

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.623

IUPAC Name

bis(pyridin-4-ylmethyl) 2,6-dimethyl-4-(3-methyl-1,4-dithiin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H25N3O4S2/c1-16-21(25(30)32-14-19-4-8-27-9-5-19)23(24-18(3)34-12-13-35-24)22(17(2)29-16)26(31)33-15-20-6-10-28-11-7-20/h4-13,23,29H,14-15H2,1-3H3

InChI Key

YEUZKJRCPRSLNP-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)NC(C)=C(C(OCC2=CC=NC=C2)=O)C1C3=C(C)SC=CS3)OCC4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NIK-250;  NIK 250;  NIK250.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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